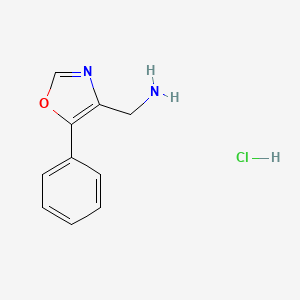
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hcl is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BAM, and it is a cyclopropanamine derivative that has been found to have a variety of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BAM involves its interaction with the adrenergic system. BAM has been found to be a selective agonist of the alpha-2 adrenergic receptor, which is a type of receptor found in the nervous system. This interaction with the adrenergic system is what gives BAM its potential for use in scientific research.
Biochemical and Physiological Effects:
BAM has been found to have a variety of interesting biochemical and physiological effects. For example, BAM has been found to inhibit the release of norepinephrine, a neurotransmitter that is involved in the "fight or flight" response. BAM has also been found to have an effect on the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BAM in lab experiments is that it is a selective agonist of the alpha-2 adrenergic receptor. This means that it can be used to study the effects of alpha-2 adrenergic receptor activation without affecting other receptors in the nervous system. One limitation of using BAM in lab experiments is that it is a relatively new compound, and there is still much that is not known about its effects and potential uses.
Direcciones Futuras
There are many potential future directions for research on BAM. One area of research that is of particular interest is the potential use of BAM in the treatment of neurological and psychiatric disorders. BAM has been found to have an effect on the release of neurotransmitters that are involved in these disorders, and it may be possible to develop new treatments based on this knowledge. Another area of research that is of interest is the development of new compounds that are similar to BAM but have different effects on the nervous system. By studying these compounds, researchers may be able to gain a better understanding of the mechanisms of neurotransmitter release and the effects of neurotransmitters on the nervous system.
Métodos De Síntesis
The synthesis of BAM involves the reaction of 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine with hydrochloric acid. This reaction produces 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hcl, which can then be purified and used in scientific research.
Aplicaciones Científicas De Investigación
BAM has been studied for its potential use in a variety of scientific research applications. One area of research where BAM has shown promise is in the study of the nervous system. BAM has been found to have an effect on the release of neurotransmitters, which are chemicals that transmit signals between nerve cells. This makes BAM a potentially useful tool for studying the mechanisms of neurotransmitter release and the effects of neurotransmitters on the nervous system.
Propiedades
IUPAC Name |
1-(2-bromo-5-methylphenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-2-3-9(11)8(6-7)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAKWHWGYMUYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)


![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)

![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
